molecular formula C11H22N2O2 B13226271 tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate

tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate

Cat. No.: B13226271
M. Wt: 214.30 g/mol
InChI Key: QXCDNGIWGWAUES-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate typically begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as secondary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacological agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
  • Evaluated for its biological activity and pharmacokinetic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate
  • tert-Butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate
  • tert-Butyl 4-ethyl-3-methyl-1-piperazinecarboxylate

Comparison:

  • tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
  • Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions.
  • Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and other applications.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 4-amino-1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12)5-7-13(4)8-6-11/h5-8,12H2,1-4H3

InChI Key

QXCDNGIWGWAUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(CC1)C)N

Origin of Product

United States

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